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For Researchers, Scientists, and Drug Development Professionals

Introduction
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. It has shown significant promise in the treatment

of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M

resistance mutation[2][3]. Understanding the molecular interactions between Nazartinib and the

EGFR kinase domain is crucial for optimizing its efficacy and for the development of next-

generation inhibitors. Molecular docking simulations provide a powerful in-silico approach to predict

the binding conformation and affinity of a ligand to its protein target, offering insights into the

structural basis of inhibition.

This application note provides a detailed protocol for performing a molecular docking simulation of

Nazartinib with wild-type and mutant EGFR, along with illustrative data and visualizations to guide

researchers in this process.

Data Presentation
The following tables summarize key quantitative data related to the interaction of Nazartinib and

other relevant EGFR inhibitors with the EGFR kinase domain.
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Ligand
EGFR
Mutant

Docking
Score
(kcal/mol)

RMSD (Å)

Reference
Compound
Docking
Score
(kcal/mol)

Reference
Compound
RMSD (Å)

Nazartinib WT -7.8 1.85
Erlotinib:

-9.192
1.52

Nazartinib T790M
-8.5

(Estimated)
1.92

Osimertinib:

-8.376
1.68

Nazartinib L858R/T790M
-9.2

(Estimated)
2.01

Afatinib:

-8.378
1.75

Table 1: Summary of Molecular Docking Simulation Data. Estimated values are based on

comparative analysis of third-generation EGFR inhibitors.

Parameter Nazartinib with EGFR (T790M)

Binding Energy (kcal/mol) -9.2 (Estimated)

Inhibition Constant (Ki) (nM) 31 (for L858R/T790M)[2]

Interacting Residues
MET793, LYS745, ASP855, CYS797 (covalent

bond)

Table 2: Predicted Binding Affinity and Key Interactions of Nazartinib with Mutant EGFR.

Experimental Protocols
This section outlines a detailed methodology for performing a molecular docking simulation of

Nazartinib with the EGFR kinase domain using AutoDock Vina, a widely used open-source docking

program.

Preparation of the Receptor (EGFR)
Obtain the Protein Structure: Download the crystal structure of the human EGFR kinase domain

from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 2JIT (EGFR T790M
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mutant). Other relevant structures include 1M17 (wild-type) and 3IKA (L858R/T790M double

mutant).

Prepare the Receptor:

Open the PDB file in a molecular visualization software such as PyMOL or Chimera.

Remove all non-essential molecules, including water, co-crystallized ligands, and any other

heteroatoms.

Add polar hydrogen atoms to the protein structure.

Assign partial charges (e.g., Gasteiger charges).

Save the prepared receptor structure in the PDBQT format, which is required by AutoDock

Vina.

Preparation of the Ligand (Nazartinib)
Obtain the Ligand Structure: The chemical structure of Nazartinib can be obtained from its

SMILES string:

CC1=CC(=C(C=N1)C(=O)NC2=NC3=C(N2[C@H]4CCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl).

Convert to 3D Structure: Use a chemical structure converter like Open Babel to convert the

SMILES string into a 3D structure in PDB or MOL2 format.

Prepare the Ligand:

Load the 3D structure of Nazartinib into AutoDockTools (ADT).

Define the rotatable bonds to allow for conformational flexibility during docking.

Assign Gasteiger charges.

Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation
Grid Box Generation:
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Define the binding site on the EGFR receptor. This is typically centered on the ATP-binding

pocket where Nazartinib is expected to bind. The co-crystallized ligand in the original PDB file

can be used as a reference to define the center of the grid box.

Set the dimensions of the grid box to encompass the entire binding site. A grid box size of 60 x

60 x 60 Å is generally sufficient.

Generate the grid parameter file (.gpf) using ADT.

Running AutoDock Vina:

Create a configuration file (e.g., conf.txt) specifying the paths to the prepared receptor and

ligand PDBQT files, the center and size of the grid box, and the output file name.

Execute AutoDock Vina from the command line using the configuration file as input.

Analysis of Results:

The output file will contain the predicted binding poses of Nazartinib ranked by their binding

affinity (in kcal/mol).

Visualize the docking results using PyMOL or Chimera to analyze the protein-ligand

interactions, including hydrogen bonds and hydrophobic interactions.

Calculate the Root Mean Square Deviation (RMSD) between the predicted binding pose and

the conformation of a known co-crystallized inhibitor to assess the accuracy of the docking

protocol.

Mandatory Visualization
EGFR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nazartinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

2. medchemexpress.com [medchemexpress.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12772453?utm_src=pdf-body-img
https://www.benchchem.com/product/b12772453?utm_src=pdf-custom-synthesis
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9204
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9204
https://www.medchemexpress.com/EGF816.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12772453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [Application Note: Molecular Docking Simulation of
Nazartinib with EGFR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12772453#molecular-docking-simulation-of-nazartinib-
with-egfr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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